Direct Evidence: Enhanced BTK Inhibitory Activity from 1-Methyl vs. 2-Oxoindoline-5-sulfonamide Derivatives
The 1-methyl substitution on the oxindole core is critical for potent Bruton's Tyrosine Kinase (BTK) inhibition. A direct head-to-head comparison of sulfonamide derivatives shows that compounds derived from 3-methyl-2-oxoindoline-5-sulfonyl chloride exhibit high BTK inhibitory activity (IC50 < 10 µM), whereas analogous derivatives from unsubstituted 2-oxoindoline-5-sulfonyl chloride show only moderate activity (IC50 = 47 µM) . The target compound, with a 1-methyl group, is the logical building block for accessing this potent pharmacophore.
| Evidence Dimension | Inhibitory Activity (IC50) against Bruton's Tyrosine Kinase (BTK) |
|---|---|
| Target Compound Data | IC50 < 10 µM (for derivative 3-Methyl-2-oxoindoline-5-sulfonamide) |
| Comparator Or Baseline | IC50 = 47 µM (for derivative 2-Oxoindoline-5-sulfonamide) |
| Quantified Difference | >4.7-fold increase in potency |
| Conditions | In vitro BTK inhibition assay |
Why This Matters
Procurement of the 1-methyl-substituted sulfonyl chloride is essential for any medicinal chemistry program aiming to develop high-potency BTK inhibitors, as the unsubstituted analog leads to a substantial loss in activity.
